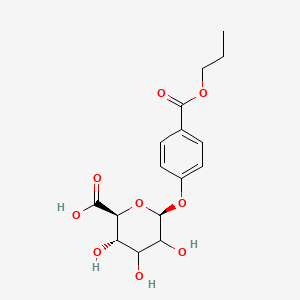Propyl Paraben 4-Glucuronide
CAS No.:
Cat. No.: VC18554728
Molecular Formula: C16H20O9
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H20O9 |
|---|---|
| Molecular Weight | 356.32 g/mol |
| IUPAC Name | (2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1 |
| Standard InChI Key | HVFINIMQRFKIPD-RGESMDCXSA-N |
| Isomeric SMILES | CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Propyl Paraben 4-Glucuronide (PubChem CID: 169445939) is characterized by the following properties:
Molecular Formula and Weight
IUPAC Name
(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid .
Structural Features
-
A glucuronic acid moiety conjugated to the hydroxyl group of propyl paraben.
-
The ester linkage between the propyl chain and the aromatic ring remains intact post-glucuronidation .
Synthesis and Metabolic Pathways
Biosynthesis in Humans
Propyl Paraben 4-Glucuronide is formed via enzymatic glucuronidation in the liver, mediated by UDP-glucuronosyltransferases (UGTs). Key isoforms include:
Table 1: Hydrolysis and Glucuronidation Kinetics of Propyl Paraben
Key Metabolic Steps
-
Hydrolysis: Esterases in liver microsomes cleave the ester bond, yielding 4-hydroxybenzoic acid.
-
Glucuronidation: UGTs transfer glucuronic acid to the hydroxyl group, forming the water-soluble conjugate .
Toxicological Profile
| Exposure Scenario | Internal Exposure (mg/kg/day) | MOS (NOAEL/Exposure) |
|---|---|---|
| Cosmetic Use (Worst-case) | 1.2 | 833 |
| Dietary and Medical Use | 0.5 | 2000 |
| Adapted from RIVM (2017) and CIR (2017) . |
Reproductive Toxicity Concerns
-
Delayed vaginal opening and altered estrous cycles in rodent studies at doses ≥100 mg/kg/day .
-
Human relevance unclear due to rapid metabolism and excretion .
Analytical Detection Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
Hydrolysis Stability
-
Stable in neutral buffers but hydrolyzes under acidic conditions (pH < 4) or in the presence of esterases.
Environmental and Regulatory Implications
Environmental Persistence
-
Detected in wastewater treatment plants due to incomplete degradation of parent parabens .
-
Low bioaccumulation potential due to high water solubility (: 0.8) .
Regulatory Status
-
EU: Approved for use in cosmetics at concentrations ≤0.14% (SCCS/1623/20) .
-
US: Generally Recognized As Safe (GRAS) for food and cosmetics (CIR, 2017) .
Research Applications
Biomarker for Exposure Studies
-
Urinary levels correlate with paraben-containing product usage .
-
Deuterated analogs (e.g., Propyl Paraben 4-Glucuronide-d7) facilitate pharmacokinetic tracking.
Mechanistic Toxicology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume